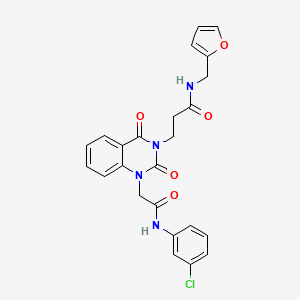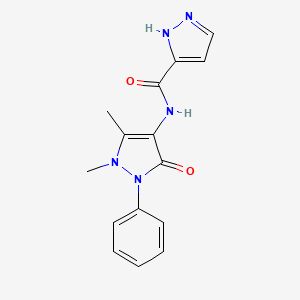
N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a complex structure with multiple substituents, including chloro, dimethylphenoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a suitable aromatic precursor to introduce nitro groups.
Reduction: of the nitro groups to form the corresponding amines.
Substitution: reactions to introduce the chloro, dimethylphenoxy, and trifluoromethyl groups.
Methylation: of the amine to form the N1,N1-dimethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.
Análisis De Reacciones Químicas
Types of Reactions
“N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of “N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-dimethyl-2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline
- N1,N1-dimethyl-2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
- N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-aniline
Uniqueness
The unique combination of substituents in “N1,N1-dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline” imparts distinct chemical properties, such as increased lipophilicity, altered electronic effects, and specific steric interactions
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO/c1-10-7-13(8-11(2)16(10)18)23-15-6-5-12(17(19,20)21)9-14(15)22(3)4/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPNXIGWZXJQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)




![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)



![3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2373698.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
